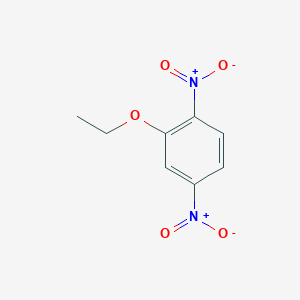

2-Ethoxy-1,4-dinitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

133070-80-1 |

|---|---|

Molecular Formula |

C8H8N2O5 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

2-ethoxy-1,4-dinitrobenzene |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3 |

InChI Key |

HYQXQXJWUMOPKU-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

Benzene, 2-ethoxy-1,4-dinitro- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Ethoxy 1,4 Dinitrobenzene

Ethereal Linkage Reactivity and Modifications

The reactivity of the ethereal linkage in this compound is significantly influenced by the electronic properties of the aromatic ring, which is heavily substituted with two electron-withdrawing nitro groups. These groups play a pivotal role in the modification and potential cleavage of the ether bond.

The cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.net The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. The mechanism can be either SN1 or SN2, depending on the nature of the alkyl group. chegg.com

However, the presence of nitro groups on the aromatic ring can facilitate the cleavage of the aryl ether bond under milder conditions. It has been observed that nitro groups, particularly at the ortho and para positions relative to the ether linkage, enhance the rate of ether cleavage. For instance, methyl and ethyl picryl ethers (containing three nitro groups) react with aqueous ammonia (B1221849) even on warming to yield picramide. mdma.ch Similarly, 4-methoxy-3,5-dinitrobenzoic acid also undergoes rapid cleavage. mdma.ch This enhanced reactivity is attributed to the stabilization of the resulting phenoxide leaving group through the strong electron-withdrawing and resonance effects of the nitro substituents.

In the case of this compound, the nitro groups are positioned ortho and para to the ethoxy group. This specific arrangement is expected to significantly activate the aryl-oxygen bond towards nucleophilic attack, making the ether linkage susceptible to cleavage under conditions that would not affect an unsubstituted or less activated phenetole.

Recent advancements have also explored novel methods for the cleavage of nitrobenzyl ethers and other aryl-alkyl ethers under mild conditions, which could potentially be applied to modify the ethoxy group in this compound. researchgate.net Furthermore, the cleavage of an unactivated aryl nitro group has been demonstrated, opening up possibilities for dearomative functionalization, although this reactivity is distinct from the direct cleavage of the ether linkage. nih.gov

Detailed research findings on the specific reactivity of the ethereal linkage in this compound are scarce. However, based on the established principles of physical organic chemistry, the following reactivity patterns can be anticipated:

Nucleophilic Aromatic Substitution: While the ethoxy group itself is not a typical leaving group in SNAr reactions, the high degree of activation by the two nitro groups might render the ipso-carbon susceptible to attack by very strong nucleophiles, potentially leading to the displacement of the ethoxy group.

Acid-Catalyzed Hydrolysis: The ether linkage will be susceptible to cleavage under strong acidic conditions, likely proceeding via an SN2 mechanism on the ethyl group due to the instability of a primary carbocation. The reaction would yield 2,5-dinitrophenol (B1207554) and an ethyl halide. The rate of this cleavage would be faster than that of simple phenetole.

Base-Mediated Reactions: While typically ethers are stable to bases, the strong activation by the nitro groups might enable cleavage under strong basic conditions, although this is less common than acid-catalyzed cleavage.

The table below summarizes the expected products from the modification of the ethereal linkage based on general chemical principles.

| Reaction Type | Reagents | Expected Major Products |

| Acid-Catalyzed Cleavage | HI or HBr (excess) | 2,5-Dinitrophenol, Ethyl Halide |

| Williamson-type Reversal | Strong Nucleophile (e.g., RS⁻) | 2,5-Dinitrophenol, Ethyl Sulfide (B99878) |

It is important to note that these are predicted reactivities based on analogous systems, and specific experimental verification for this compound is required for confirmation.

Mechanistic Investigations of Reactions Involving 2 Ethoxy 1,4 Dinitrobenzene

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The established mechanism for SNAr reactions proceeds through an addition-elimination pathway, where the initial step is the nucleophilic attack on the substrate to form a Meisenheimer complex. nih.gov This intermediate is a resonance-stabilized anion where the negative charge is delocalized, partly onto the nitro groups. lumenlearning.comwikipedia.org The formation of this complex temporarily disrupts the aromaticity of the ring, leading to a change in hybridization at the carbon atom undergoing attack from sp² to sp³. lumenlearning.com

Stable Meisenheimer complexes can be isolated and characterized, particularly when strong electron-withdrawing groups are present on the aromatic ring. wikipedia.org The structure of these intermediates has been confirmed using techniques like NMR spectroscopy. wikipedia.org For dinitrobenzene derivatives, the nucleophile adds to the carbon atom bearing the leaving group (the ipso position). pressbooks.pub

Kinetic studies on related dinitrobenzene systems have provided insights into these processes. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various amines has been shown to proceed with the formation of the Meisenheimer complex as the rate-determining step. researchgate.netresearchgate.netresearchgate.net The stability of these complexes can be quantified through equilibrium constants. For example, studies on the formation of spiro Meisenheimer complexes from related trinitrobenzene derivatives have reported detailed kinetic and equilibrium data. sci-hub.ru The thermodynamic stability of these complexes can be high, as seen in the cyclization of 1-(2-mercaptoethylthio)-2,4,6-trinitrobenzene in water. sci-hub.ru

The formation of the zwitterionic intermediate is often the rate-determining step in reactions involving primary amines in mixtures of protic and aprotic solvents. nih.gov

| Reactant System | Solvent | Rate-Determining Step | Reference |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene + Anilines | Methanol (B129727)/Ethyl Acetate | Nucleophilic attack | researchgate.netresearchgate.net |

| 1-Chloro-2,4-dinitrobenzene (B32670) + Hydrazine (B178648) | Methanol, Acetonitrile (B52724), DMSO | Formation of zwitterionic intermediate | semanticscholar.org |

| 2,4-Dinitrobenzene derivatives + Hydrazine | DMSO | Departure of the leaving group | semanticscholar.org |

| 1-Aryloxy-2,4-dinitrobenzenes + Aniline (B41778) (uncatalyzed) | - | Decomposition of Meisenheimer complex | researchgate.net |

Once formed, the Meisenheimer complex can decompose to yield the final substitution product. There are generally two primary pathways for this decomposition:

Uncatalyzed Expulsion of the Leaving Group (k₂ pathway): The leaving group departs directly from the zwitterionic Meisenheimer complex, followed by rapid proton loss to give the product. nih.gov

Base-Catalyzed Deprotonation (k₃ pathway): A base abstracts a proton from the complex, leading to an anionic intermediate which then expels the leaving group to form the product. nih.gov

The relative importance of these pathways depends on the reaction conditions, including the nature of the leaving group, the nucleophile, and the solvent. nih.gov In some cases, the decomposition of the Meisenheimer complex can be the rate-limiting step. researchgate.net For instance, in the uncatalyzed reaction of 1-aryloxy-2,4-dinitrobenzenes with aniline, the decomposition of the Meisenheimer complex is the slow step. researchgate.net However, the intervention of a base catalyst can lower the activation barrier for decomposition, making the formation of the complex rate-determining. researchgate.net The irreversible decomposition of a spiro complex formed from 1-(2-hydroxyethylthio)-2,4,6-trinitrobenzene has been observed to yield ethylene (B1197577) sulphide and picrate (B76445) ions. sci-hub.ru

While the stepwise mechanism involving a discrete Meisenheimer intermediate is well-established for many SNAr reactions, there is growing evidence for concerted pathways, particularly in reactions of dinitrobenzene ethers. nih.govstackexchange.com In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single transition state, without the formation of a stable intermediate. stackexchange.comfrontiersin.org

The distinction between stepwise and concerted mechanisms can often be subtle. nih.gov Linear Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are often associated with concerted mechanisms. nih.govfrontiersin.org However, the range of βnuc values (the slope of the Brønsted plot) for concerted nucleophilic substitutions can be similar to those observed for the rate-determining nucleophilic attack in stepwise SNAr reactions. nih.govfrontiersin.org Curved Brønsted plots, on the other hand, are often indicative of a stepwise mechanism with a change in the rate-determining step. nih.gov

Recent studies have proposed concerted mechanisms for several SNAr reactions based on experimental and computational evidence. nih.govfrontiersin.org For electron-deficient benzene (B151609) rings, reactions with fluoride (B91410) as the leaving group are often stepwise, while those with chloride and bromide are more likely to be concerted. stackexchange.com For reactions of 1-aryloxy-2,4-dinitrobenzenes, a concerted mechanism with a six-membered cyclic transition state has been proposed for the base-catalyzed pathway, as opposed to a stepwise mechanism through an anionic intermediate. scispace.com

The solvent plays a critical role in dictating the mechanism of SNAr reactions. nih.gov Solvent polarity and its ability to form hydrogen bonds can significantly influence the stability of reactants, intermediates, and transition states, thereby affecting reaction rates and pathways. nih.govstackexchange.com

In reactions of dinitrobenzene ethers, the choice of solvent can determine the rate-limiting step. researchgate.net For example, in the reaction of a dinitrobenzene derivative with aniline, the decomposition of the Meisenheimer complex is rate-limiting in vacuum and toluene, whereas the initial nucleophilic attack is rate-limiting in acetonitrile. researchgate.net

Hydrogen bonding is a particularly important factor. Solvents capable of hydrogen bonding can stabilize the Meisenheimer complex. researchgate.net Protic solvents like methanol can reduce the nucleophilicity of amines through hydrogen bonding, making them less reactive compared to their reactivity in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov In mixtures of protic and aprotic solvents, the dipolarity/polarizability and hydrogen bond donor/acceptor abilities of the medium have strong effects on reaction rates. nih.gov A change in solvent from acetonitrile to DMSO can lead to a reduction in the ratio of certain rate constants (kAm/k-1) as proton transfer from the zwitterionic intermediate becomes less favorable. unilag.edu.ng

Stability and Formation Kinetics of σ-Adducts

Concerted vs. Stepwise Mechanistic Pathways in Dinitrobenzene Ether Reactions

Kinetic Studies and Quantitative Structure-Activity Relationships (QSAR)

Kinetic studies are essential for elucidating the mechanisms of reactions involving 2-ethoxy-1,4-dinitrobenzene and related compounds. These studies provide quantitative data on reaction rates under various conditions, allowing for the determination of rate laws and the identification of rate-determining steps. semanticscholar.orgfrontiersin.org Pseudo-first-order conditions are often employed, with the nucleophile in large excess, to simplify the kinetics. koreascience.kr

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their reactivity or biological activity. dntb.gov.uadtic.milnih.gov For nitroaromatic compounds, QSAR models have been developed to predict properties like toxicity. dtic.milnih.gov These models often consider factors such as hydrophobicity and electrophilicity. nih.gov While the provided search results focus more on the toxicity aspect of QSAR for nitroaromatics in general, the principles can be applied to reactivity. For instance, Hammett and Brønsted correlations are used to probe mechanistic pathways by relating reaction rates to substituent electronic effects and nucleophile/leaving group basicity, respectively. semanticscholar.org A small βlg value (from a Brønsted plot for the leaving group) can indicate that bond formation to the nucleophile is more advanced than bond cleavage to the leaving group in the transition state. semanticscholar.org

| Compound | Reaction Type | Kinetic Parameter | Observation | Reference |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Hydrazinolysis | Reactivity Order | DMSO > MeCN > MeOH | semanticscholar.org |

| 1-Aryloxy-2,4-dinitrobenzenes | Aminolysis (catalyzed) | βnuc | 0.84 | scispace.com |

| 1-(4-Nitrophenoxy)-2,4-dinitrobenzene | Aminolysis (uncatalyzed) | βnuc | 0.82 | researchgate.net |

| 2,4-Dinitrophenyl benzenesulfonate | Pyridinolysis | βnuc | 0.62 | researchgate.net |

Determination of Rate Constants and Activation Parameters

The study of the kinetics of reactions involving this compound allows for the determination of crucial parameters such as rate constants and activation parameters, which provide insight into the reaction mechanism. In nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction is influenced by the nature of the nucleophile, the solvent, and the temperature.

For instance, in the reaction of 1-halo-2,4-dinitrobenzenes with alkali-metal ethoxides in anhydrous ethanol (B145695), the product, 1-ethoxy-2,4-dinitrobenzene, is formed quantitatively. koreascience.kr The progress of these reactions can be monitored spectrophotometrically by observing the appearance of 1-ethoxy-2,4-dinitrobenzene. koreascience.kr Under pseudo-first-order conditions, where the concentration of the ethoxide is significantly higher than that of the substrate, the observed rate constants (kobsd) can be determined from the slope of the linear plots of ln(A∞ – At) versus time. koreascience.kr These plots have been shown to be linear for over 90% of the reaction, indicating a first-order dependence on the substrate concentration. koreascience.kr

The Arrhenius equation relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A), also known as the Arrhenius parameter. doubtnut.com By measuring the rate constants at different temperatures, the activation energy and other activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated. For example, in the reactions of 2,4-dinitro-1-naphthyl toluene-p-sulphonate and 1-chloro-2,4,5-trinitronaphthalene with aniline in ethanol, rate constants were determined at three different temperatures to calculate the Arrhenius parameters. rsc.org These parameters are crucial for comparing the reactivity of different substrates and understanding the transition state of the reaction. doubtnut.comrsc.org

Interactive Table: Example of Rate Constants and Activation Parameters for SNAr Reactions

| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Ethoxide | Ethanol | 25 | 3.0 x 10-4 s-1 | 104.4 |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine (B6355638) | Acetonitrile | 25 | Value not specified | Value not specified |

Application of Hammett and Brønsted-Type Plots for Mechanistic Elucidation

Hammett and Brønsted-type plots are powerful tools for investigating the mechanisms of organic reactions, including those involving this compound. These linear free-energy relationships provide insights into the electronic effects of substituents and the nature of the transition state.

A Hammett plot correlates the logarithm of the rate constants (log k) or equilibrium constants (log K) of a series of reactions with a substituent parameter (σ) that quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent. The slope of the plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. For instance, in the aminolysis of 4-pyridyl X-substituted-benzoates, a nonlinear Hammett plot was observed, which was attributed to the stabilization of the substrates by electron-donating groups through resonance interactions, rather than a change in the rate-determining step. acs.org

A Brønsted-type plot relates the logarithm of the rate constant to the pKa of a series of related nucleophiles or catalysts. frontiersin.org The slope of this plot, the Brønsted coefficient (βnuc), provides information about the degree of bond formation or fission in the transition state. frontiersin.org For example, a βnuc value of 0.83 was observed in the reaction of 2-chloro-5-nitropyrimidine (B88076) with anilines, suggesting that bond formation between the nucleophile and the substrate is significantly advanced in the transition state. nih.gov In some cases, Brønsted plots may be split or nonlinear, which can indicate different transition state structures or reaction mechanisms for different sets of nucleophiles. nih.govfrontiersin.org

For reactions of dinitroaromatic compounds, these plots help to distinguish between different mechanistic pathways, such as a concerted mechanism versus a stepwise mechanism involving a Meisenheimer complex intermediate. frontiersin.orgresearchgate.net A linear Brønsted plot is often associated with a concerted mechanism, while a break or curvature in the plot can suggest a change in the rate-determining step of a stepwise process. frontiersin.orgresearchgate.net

Substituent Effects on Reactivity in Dinitroaromatic Ethers

The reactivity of dinitroaromatic ethers like this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.

The nitro group (-NO2) is a powerful electron-withdrawing group, and its presence on an aromatic ring has a profound impact on the ring's reactivity. libretexts.orgstpeters.co.in This electron-withdrawing nature is due to both an inductive effect and a resonance effect. libretexts.orgstpeters.co.in

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a withdrawal of electron density from the aromatic ring through the sigma bond framework. stpeters.co.in

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring onto itself, creating a positive charge within the ring. libretexts.org

This strong electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution, making it significantly less reactive than benzene. libretexts.orgpressbooks.pub Conversely, this deactivation towards electrophiles translates to a powerful activation towards nucleophilic aromatic substitution (SNAr). numberanalytics.com The presence of two nitro groups, as in this compound, greatly enhances the electrophilicity of the aromatic ring, making it highly susceptible to attack by nucleophiles. The nitro groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy and increasing the reaction rate. numberanalytics.com The position of the nitro groups is also crucial; they are most effective at activating the ring for nucleophilic attack when they are ortho and/or para to the leaving group. libretexts.org

The ethoxy group (-OCH2CH3) attached to the aromatic ring in this compound also influences the reaction kinetics, primarily through its electronic effects. The ethoxy group is generally considered an activating group in electrophilic aromatic substitution due to its ability to donate electrons by resonance. ucalgary.canumberanalytics.com The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing its electron density. ucalgary.ca

Electronic Effects of Nitro Groups on Aromatic Ring Activation

Reaction Pathway Analysis for Other Chemical Transformations

While nucleophilic aromatic substitution is a primary reaction pathway for this compound, other chemical transformations are also possible, influenced by the reactive functional groups present in the molecule.

The nitro groups on the aromatic ring can undergo reduction. The reduction of nitroaromatic compounds can proceed through single- or two-electron transfer mechanisms, often mediated by enzymes. nih.gov The reduction of a nitro group can lead to the formation of a nitroso intermediate, which is a powerful oxidant itself. nih.govat.ua For example, the reduction of 1,4-dinitrobenzene (B86053) can form 1-nitro-4-nitrosobenzene. at.ua Further reduction can yield hydroxylamines and ultimately amines. nih.gov

The ether linkage, while generally stable, can be cleaved under certain conditions. numberanalytics.com Acidic cleavage of aromatic ethers typically involves protonation of the ether oxygen followed by cleavage of the C-O bond. numberanalytics.com However, due to the electron-withdrawing nature of the nitro groups, the basicity of the ether oxygen in this compound is reduced, making acid-catalyzed cleavage more difficult than in simple aromatic ethers.

Computational and Theoretical Studies of 2 Ethoxy 1,4 Dinitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 2-Ethoxy-1,4-dinitrobenzene. These calculations offer a detailed view of its electronic structure, molecular orbitals, and energy surfaces, which govern its chemical properties and reactivity.

Electronic Structure Elucidation Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. DFT calculations, particularly using functionals like B3LYP, have been effectively employed to study related nitroaromatic compounds. researchgate.net For instance, studies on dinitrobenzene isomers using the B3LYP functional with a 6-31G(d) basis set have successfully mapped their potential energy surfaces, providing insight into how the nitro groups affect conformational energies through steric hindrance and bond hybridization. researchgate.net

The electronic structure of this compound is dominated by the strong electron-withdrawing nature of the two nitro (-NO₂) groups and the electron-donating character of the ethoxy (-OCH₂CH₃) group. DFT studies on analogous compounds, such as 2,4-dinitrophenol (B41442), show that these substituent groups significantly influence the electron distribution across the benzene (B151609) ring. researchgate.net The nitro groups delocalize electron density from the ring, making the aromatic system electron-deficient and susceptible to nucleophilic attack. This effect is crucial for understanding its reaction mechanisms, such as nucleophilic aromatic substitution (SNAr). researchgate.net Computational analyses on similar structures reveal that the presence of multiple electron-withdrawing groups stabilizes intermediates formed during such reactions. researchgate.net

Ab Initio Methods for Molecular Orbital and Energy Surface Analysis

Molecular orbital analysis, typically involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich ethoxy group and the benzene ring, while the LUMO would be concentrated on the electron-deficient nitro groups. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. Ab initio calculations on related nitroaromatics confirm that the low-lying LUMO, a characteristic feature of these compounds, facilitates their ability to accept electrons.

Potential energy surfaces calculated using ab initio methods can map the energetic landscape of conformational changes, such as the rotation of the ethoxy and nitro groups. Studies on the internal rotation of ethoxybenzene have identified distinct energy minima and transition states, revealing the most stable conformations of the molecule. researchgate.net

Advanced Theoretical Approaches (e.g., Coupled Cluster, Møller-Plesset Perturbation Theory, Configuration Interaction Theory)

For highly accurate predictions of molecular properties, advanced theoretical methods such as Coupled Cluster (CC), higher-order Møller-Plesset Perturbation Theory (MP2, MP3, MP4), and Configuration Interaction (CI) are employed. q-chem.comwikipedia.org These methods provide a more sophisticated treatment of electron correlation, which is the interaction between electrons that is approximated in simpler models like Hartree-Fock.

A study on meta-dinitrobenzene demonstrated the importance of these high-level methods. It was found that the calculated first hyperpolarizability (a measure of non-linear optical properties) increased dramatically when moving from the Hartree-Fock (HF) level to the Coupled Cluster level with single, double, and perturbative triple excitations (CCSD(T)). researchgate.net This highlights that for accurate prediction of electronic properties, a robust treatment of electron correlation is essential. The vibrational contributions to these properties were also found to be significant, with the vibrations of the nitro groups having a predominant influence. researchgate.net

While computationally expensive, these methods serve as a benchmark for validating results from more cost-effective approaches like DFT. github.io The application of methods like CCSD(T) to this compound would provide the "gold standard" for its electronic and structural properties, against which other computational results could be compared.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations complement quantum chemical calculations by exploring the conformational flexibility and reactive pathways of this compound over time.

Conformational Analysis and Potential Energy Surfaces of Ethoxybenzene Derivatives

For this compound, the presence of the two bulky nitro groups introduces significant steric and electronic effects. The nitro group at the ortho position (position 2) would sterically hinder the free rotation of the ethoxy group, likely influencing the preferred dihedral angle. The potential energy surface would reveal the energy barriers to rotation and the relative stabilities of different conformers. The table below, based on findings for ethoxybenzene, illustrates the type of data obtained from such analyses. researchgate.net

| Parameter | Value (for Ethoxybenzene) | Method |

| Most Stable Conformer | Planar, trans | DFT/B3LYP |

| Rotational Barrier (Cring-O) | ~20 kJ/mol | DFT/B3LYP |

| Rotational Barrier (O-Cethyl) | ~10 kJ/mol | DFT/B3LYP |

| Dihedral Angle (C-C-O-C) | 0° (trans) | DFT/B3LYP |

This table presents generalized findings for the parent ethoxybenzene molecule to illustrate the outputs of conformational analysis.

Prediction of Reaction Intermediates and Transition States

Computational modeling is instrumental in predicting the transient species involved in the chemical reactions of this compound. Due to its electron-deficient aromatic ring, a primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr).

Computational studies on the SNAr reactions of analogous compounds, such as 1-aryloxy-2,4-dinitrobenzenes and 2-ethoxy-3,5-dinitropyridine (B100253), provide a detailed mechanistic picture. researchgate.netresearchgate.net These reactions typically proceed through a two-step mechanism involving the formation of a thermodynamically stable, yet kinetically transient, Meisenheimer complex. researchgate.netresearchgate.net

Step 1: Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the ethoxy group, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups.

Step 2: Decomposition of the Intermediate: The leaving group (ethoxide) is expelled, and the aromaticity of the ring is restored.

DFT calculations can model the geometry and energy of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the final products. researchgate.net Studies on related systems have shown that the decomposition of the Meisenheimer complex is often the rate-determining step in uncatalyzed reactions. researchgate.net However, in the presence of a base catalyst, the energy barrier for this step can be significantly reduced. researchgate.net

| Reaction Step (Example: Piperidine (B6355638) with 2-ethoxy-3,5-dinitropyridine) | Calculated Activation Energy (uncatalyzed) | Calculated Activation Energy (base-catalyzed) | Method |

| Formation of Meisenheimer Complex | ~13 kcal/mol | ~14.8 kcal/mol (rate-determining) | B3PW91/6-31G(d,p) |

| Decomposition of Meisenheimer Complex | ~28 kcal/mol (rate-determining) | ~14 kcal/mol | B3PW91/6-31G(d,p) |

This table is based on data for the analogous compound 2-ethoxy-3,5-dinitropyridine to illustrate the prediction of reaction energetics. researchgate.net

These computational models are crucial for understanding reaction kinetics and for designing synthetic routes involving this compound and related compounds.

Solvation Effects in Computational Chemical Systems

In computational chemistry, accurately modeling the environment surrounding a molecule is crucial for predicting its behavior and properties in a realistic manner. For a polar molecule like this compound, the effects of a solvent (solvation) are significant. Computational studies on nitroaromatic compounds frequently employ solvation models to account for these interactions. aston.ac.ukresearchgate.netacs.org

The most common approaches are implicit solvation models, also known as continuum models. acs.org These models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This method offers a good balance between computational cost and accuracy. researchgate.net Widely used continuum models include:

Polarizable Continuum Model (PCM): This model creates a cavity in the solvent continuum that is shaped by the solute molecule. The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's electron density. ajchem-a.com This is a popular method for studying reactions and properties in various solvents.

COSMO (Conductor-like Screening Model): This model is similar to PCM but assumes the solvent is a perfect conductor. It is particularly effective for polar solvents and is used to calculate properties like the free energy of solvation.

SMD (Solvation Model based on Density): The SMD model is a universal solvation model that is parameterized to accurately predict solvation free energies for a wide range of solvents. aston.ac.uk It is often used in conjunction with density functional theory (DFT) calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. reddit.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. reddit.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

For this compound, FMO analysis provides critical insights into its electrophilic nature. The molecular orbitals are typically calculated using Density Functional Theory (DFT) methods, with functionals like B3LYP being commonly employed for this class of molecules. researchgate.netnih.gov

HOMO (Highest Occupied Molecular Orbital): In this compound, the HOMO is expected to be primarily located on the electron-rich part of the molecule, which is the benzene ring and the electron-donating ethoxy group (-OC₂H₅).

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be localized on the electron-deficient portion of the molecule, specifically centered on the two electron-withdrawing nitro groups (-NO₂) and the associated carbon atoms of the benzene ring. researchgate.net This distribution makes the aromatic ring highly susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity. reddit.com For nitroaromatic compounds, this gap is crucial for predicting their behavior in reactions such as SNAr, where a nucleophile donates electrons to the LUMO of the nitroaromatic ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method (Illustrative) |

|---|---|---|---|---|

| Nitrobenzene | -7.07 | -0.46 | 6.61 | DFT/B3LYP researchgate.net |

| 2,4-Dinitrophenol | -8.15 | -3.61 | 4.54 | DFT/B3LYP researchgate.net |

| 1-Chloro-2,4-dinitrobenzene (B32670) | -8.01 | -3.45 | 4.56 | DFT/B3LYP nih.gov |

The data shows that the presence of multiple nitro groups significantly lowers the LUMO energy and reduces the HOMO-LUMO gap compared to nitrobenzene, thereby increasing the molecule's electrophilicity and reactivity toward nucleophiles. The application of FMO theory is thus indispensable for rationalizing and predicting the chemical behavior of this compound.

Spectroscopic and Crystallographic Characterization of 2 Ethoxy 1,4 Dinitrobenzene and Its Analogues

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the identity and investigating the electronic and structural features of dinitrobenzene derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 2-ethoxy-1,4-dinitrobenzene and its analogues. nih.govchegg.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. For instance, in the ¹H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene, the ethoxy group protons typically appear as a triplet and a quartet, while the aromatic protons exhibit distinct splitting patterns based on their positions relative to the nitro and bromo substituents. chegg.com

NMR is also crucial in mechanistic studies of reactions involving dinitrobenzene derivatives, such as nucleophilic aromatic substitution (SNAr). rsc.org By monitoring the changes in the NMR spectra over time, researchers can identify reaction intermediates and determine reaction kinetics. For example, 1,4-dinitrobenzene (B86053) can be used as an internal standard in ¹H NMR spectroscopy to determine the conversion rates in chemical reactions. rsc.org The chemical shifts of aromatic protons in dinitrobenzene isomers are influenced by the positions of the nitro groups; for example, the aromatic protons in 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) are shielded and resonate at a higher field compared to its 2,3-dinitro isomer.

Table 1: Representative ¹H NMR Data for Substituted Dinitrobenzene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 2-bromo-1-ethoxy-4-nitrobenzene | Not specified | 1.30 (t), 4.21 (q), 7.26 (dd), 8.06 (dd), 8.30 (dd) | chegg.com |

| 1'-(dimethoxymethyl)-4'-nitrobenzene | Not specified | 3.33 (s, methoxy), 5.47 (s, benzylic), 7.64 (d), 8.21 (d) | researchgate.net |

| 1'-(diethoxymethyl)-4'-nitrobenzene | Not specified | 1.24 (t, ethoxy), 3.58 (q, ethoxy), 5.37 (s, benzylic), 7.65 (d), 8.20 (d) | researchgate.net |

| N,N'-(ethane-1,2-diyl)bis(2,4-dinitrobenzenesulfonamide) | Not specified | 8.79 (aromatic) |

This table is for illustrative purposes and shows representative data. For complete and detailed assignments, refer to the cited literature.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its analogues. The characteristic stretching vibrations of the nitro groups (NO₂) typically appear as two strong bands in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric). The presence of the ethoxy group can be confirmed by the C-O stretching vibrations. IR spectroscopy can also provide insights into crystal packing effects, as intermolecular interactions can cause shifts in the vibrational frequencies of the nitro groups. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Nitroaromatic compounds like this compound exhibit characteristic absorption maxima in the UV-Vis spectrum due to the extended conjugation between the aromatic ring and the electron-withdrawing nitro groups. sigmaaldrich.com These transitions, often intramolecular charge-transfer (ICT) bands, are sensitive to the substitution pattern on the benzene (B151609) ring and the solvent used. For example, the 2,5-dinitro isomer of 1,4-dimethoxy-dinitrobenzene shows a lower-energy ICT band compared to the 2,3-dinitro isomer, resulting in a more intense color.

Table 2: Spectroscopic Data for 2,4-Dinitrophenetole (B1218203) (2-Ethoxy-2,4-dinitrobenzene)

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | Data available | nih.gov |

| IR (Melt) | Characteristic nitro and ether stretches | nih.gov |

| UV-Vis | Absorption maxima indicative of electronic transitions | nih.gov |

| Mass Spec (GC-MS) | Molecular ion peak confirms molar mass | nih.gov |

This table summarizes the availability of spectroscopic data for 2,4-dinitrophenetole, an isomer of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies on analogues of this compound reveal detailed information about their molecular geometry. For instance, in the crystal structure of 2,5-dimethyl-1,3-dinitrobenzene, the two nitro groups are rotated relative to the benzene ring, with dihedral angles of 44.50(7)° and 31.67(8)°. nih.gov This twisting of the nitro groups is a common feature in substituted nitrobenzenes. The planarity of the molecule can be influenced by the substituents; for example, in 1,4-di-n-heptyloxy-2,5-dinitrobenzene, the molecule adopts a planar conformation. The precise bond lengths and angles determined by X-ray diffraction are crucial for understanding the electronic effects of the substituents on the aromatic ring.

The crystal packing of dinitrobenzene derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. rsc.org While classical hydrogen bonds are absent in this compound, weak C-H···O hydrogen bonds are often observed in the crystal structures of its analogues. nih.govrsc.org These interactions, although weak, play a significant role in stabilizing the crystal lattice. researchgate.net

π-π stacking interactions are another important feature in the crystal packing of nitroaromatic compounds. rsc.orgresearchgate.net These interactions occur between the electron-deficient nitro-substituted benzene rings and can be influenced by the presence of other substituents. In some cases, nitro-π interactions, where an electron-rich nitro group interacts with an electron-deficient benzene ring, can also contribute to the stability of the crystal structure. rsc.org The interplanar distances in π-stacking arrangements are typically in the range of 3.1 to 3.9 Å. rsc.orgresearchgate.net

Table 3: Crystallographic Data for Selected Dinitrobenzene Analogues

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2,5-Dimethyl-1,3-dinitrobenzene | Monoclinic | P2₁/n | C-H···O hydrogen bonds, π-π stacking | nih.gov |

| 4'-Methyl-2,4-dinitrodiphenylamine (Form I) | Orthorhombic | P2₁2₁2 | N-H···O, C-H···O, π-stacks | mdpi.com |

| 4'-Methyl-2,4-dinitrodiphenylamine (Form II) | Monoclinic | P2₁/c | N-H···O, C-H···O | mdpi.com |

| (E)-1-(2,4-Dinitrophenyl)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazine | Monoclinic | P2₁/c | O-H···O, N-H···O, π-π interactions | researchgate.net |

This table presents a selection of crystallographic data for analogues to illustrate the types of structures and interactions observed.

Advanced Applications of 2 Ethoxy 1,4 Dinitrobenzene in Synthetic Organic Chemistry

Role as an Intermediate in the Synthesis of Complex Organic Scaffolds

The activated aromatic ring of 2-ethoxy-1,4-dinitrobenzene makes it an important precursor for synthesizing more complex, often heterocyclic, structures. The electron-deficient nature of the benzene (B151609) ring facilitates nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to its role as a synthetic intermediate.

One of the significant applications of dinitroaromatic ethers is in the synthesis of phenazine (B1670421) derivatives. rasayanjournal.co.inresearchgate.netguidechem.com Phenazines are a large class of nitrogen-containing heterocyclic compounds with a wide range of biological and electroactive properties. guidechem.com Although classical methods for phenazine synthesis exist, such as the Wohl-Aue reaction, they often involve harsh conditions. researchgate.net Modern strategies frequently utilize dinitroaromatic compounds as key starting materials. For instance, the condensation of ortho-diamines with ortho-quinones, which can be derived from dinitroaromatics, is a common route. rasayanjournal.co.in

Another critical application is in the construction of benzimidazoles. A convenient one-pot synthesis has been developed to produce a wide range of benzimidazoles from 2-nitroanilines and orthoesters via reductive cyclization. researchgate.net This highlights the utility of the nitro group functionality in building complex heterocyclic systems. The general reactivity of dinitrobenzenes is also exploited in reactions with various nucleophiles to create functionalized aromatic products, which can then be elaborated into more complex scaffolds. acs.orgresearchgate.net For example, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with the diethyl malonate anion proceeds rapidly to form diethyl (2,4-dinitrophenyl)malonate, showcasing the high reactivity of the dinitrophenyl system towards C-nucleophiles. acs.orgresearchgate.net This reactivity is shared by this compound, where the ethoxy group can act as a leaving group in SNAr reactions.

The nitro groups themselves are versatile functional handles. They can be selectively reduced to amino groups, which then serve as nucleophiles for intramolecular cyclization reactions or as points for further functionalization, leading to the assembly of diverse heterocyclic cores like 1,2,4-benzotriazines. researchgate.net

Table 1: Examples of Complex Scaffolds Synthesized from Dinitroaromatic Precursors

| Precursor Type | Scaffold | Synthetic Strategy | Significance of Scaffold |

| Dinitroaromatic Ethers | Phenazines | Condensation with ortho-diamines | Antimalarial, Antitumor, Electroactive Materials rasayanjournal.co.inguidechem.com |

| 2-Nitroanilines | Benzimidazoles | Reductive cyclization with orthoesters | Pharmacologically active compounds researchgate.net |

| 1-Alkoxy-2,3,5-trinitrobenzenes | 1,2,4-Benzotriazines | Reaction with guanidine (B92328) followed by cyclization | Bioactive compounds, Dyes researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene | Functionalized Aromatics | Nucleophilic Aromatic Substitution (SNAr) with enolates | Intermediates for polyfunctional structures acs.orgresearchgate.net |

Derivatization for the Generation of Novel Compounds with Tailored Reactivity

Derivatization of this compound allows for the creation of new molecules with fine-tuned chemical and physical properties. These modifications can target the aromatic ring, the nitro groups, or the ethoxy substituent.

A primary mode of derivatization is through nucleophilic aromatic substitution (SNAr), where the ethoxy group is displaced by a variety of nucleophiles. The rate and feasibility of these reactions are heavily influenced by the nature of the nucleophile and the reaction conditions. Computational studies on the related 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine (B6355638) show that the reaction proceeds through a Meisenheimer complex intermediate. researchgate.net Experimental studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with alkali-metal ethoxides to form 1-ethoxy-2,4-dinitrobenzene have shown that metal ions can act as either catalysts or inhibitors depending on their size, demonstrating the nuanced control possible in these substitutions. koreascience.kr

Treating 1,5-difluoro-2,4-dinitrobenzene (B51812) with N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in ethanol (B145695) resulted in a mixture containing not only the expected fluorine-substituted product but also N¹-(5-ethoxy-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (38% yield), formed by substitution of a fluorine atom by the ethoxide anion from the solvent. researchgate.net This demonstrates a facile method for introducing the ethoxy group while simultaneously building a more complex diamine structure. researchgate.net

The nitro groups are also key points for derivatization. Their strong electron-withdrawing nature makes related dinitro-fluoro-benzenes like 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) effective for derivatizing primary and secondary amines for analytical detection via HPLC. sigmaaldrich.comresearchgate.net This reactivity principle can be applied to generate novel compounds from this compound. Furthermore, the nitro groups can be reduced to amines, which can then be acylated or alkylated to produce a wide array of derivatives. For example, 1,6-diaminophenazines, which can be conceptually derived from dinitro-precursors, have been acylated to form planar chiral phenazinophanes with amide-linked bridges. rsc.org

Table 2: Selected Derivatization Reactions of Dinitrobenzene Systems

| Dinitrobenzene Substrate | Reagent/Reaction Type | Product Type | Purpose/Application |

| 1-Chloro-2,4-dinitrobenzene | Alkali-metal ethoxides (EtOM) | 1-Ethoxy-2,4-dinitrobenzene | Study of SNAr kinetics and metal-ion catalysis koreascience.kr |

| 1,5-Difluoro-2,4-dinitrobenzene | Aryl diamine in ethanol | N¹-(5-ethoxy-2,4-dinitrophenyl) diamine | Synthesis of complex amine derivatives researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene | Primary/secondary amines | N-(2,4-dinitrophenyl) amines | Analytical derivatization for HPLC sigmaaldrich.com |

| 1,6-Dichlorophenazine (from dinitro-precursor) | Amination, then acylation | Amide-linked phenazinophanes | Synthesis of chiral macrocycles rsc.org |

Strategies for Incorporating this compound into Functional Materials

The electronic properties conferred by the dinitrophenyl ether moiety make this compound and its derivatives attractive for incorporation into functional materials, including dyes and energetic materials.

Dinitroaromatic compounds are known chromophores. The related compound 1-methoxy-2,4-dinitrobenzene is used as a dye ingredient. chemicalbook.com The structural similarity suggests that this compound could find similar applications. The derivatization of amines with dinitrophenyl groups, as mentioned previously, is used specifically to create colored compounds for colorimetric assays and visualization. ajol.info

In the field of materials science, dinitroaromatic compounds are explored for their energetic properties. 1-Methoxy-2,4-dinitrobenzene, for example, is used as an insensitive nitroaromatic ingredient to replace 2,4,6-trinitrotoluene (B92697) (TNT) in munitions. chemicalbook.com The presence of two nitro groups on the benzene ring makes these compounds potential candidates for developing new energetic materials.

Furthermore, complex structures derived from dinitroaromatic ethers, such as phenazines, are utilized as electroactive materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. guidechem.com The synthesis of phenazinophanes, which are macrocyclic compounds containing the phenazine core, from substituted phenazine precursors demonstrates a pathway to creating highly structured, three-dimensional materials with specific host-guest and electronic properties. rsc.org The initial synthesis of these phenazine precursors can often be traced back to dinitroaromatic starting materials, highlighting the role of compounds like this compound as foundational elements for advanced functional materials.

Green Chemistry Considerations in the Synthesis and Application of Dinitroaromatic Ethers

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgmdpi.com These principles are increasingly applied to the synthesis and use of nitroaromatic compounds like this compound.

Key areas of focus include the use of greener solvents, alternative energy sources, and more efficient reaction pathways. The synthesis of 2,4-dinitrophenetole (B1218203) (this compound) is traditionally achieved by treating 2,4-dinitrochlorobenzene with ethanolic sodium hydroxide. chemicalbook.com Green chemistry seeks to improve upon such methods. For example, the use of eco-friendly solvents like ethanol, glycerol, and ethyl lactate, which are often derived from renewable resources, is encouraged in pharmaceutical synthesis. mdpi.com

Alternative synthetic techniques that reduce energy consumption and reaction times are also a central theme of green chemistry. wikipedia.org Microwave-assisted synthesis has been shown to be highly effective for a wide range of organic reactions, including the synthesis of heterocyclic compounds. cem.comacs.org Reactions that take hours under conventional heating can often be completed in minutes with microwave irradiation, leading to significant energy savings and often higher yields. cem.com For instance, the synthesis of tetranuclear Co₄ cubes using 2-hydroxy-3-ethoxy-benzaldehyde as a ligand was far more efficient when performed using microwave heating compared to traditional solvothermal methods. acs.org

Another powerful green strategy is the use of solvent-free or solid-state reactions. rasayanjournal.co.in A novel, environmentally friendly synthesis of phenazine derivatives was developed using solid-state chemistry, reacting ortho-quinones and ortho-diamines under solvent-free conditions. rasayanjournal.co.in This approach avoids the use of hazardous organic solvents and simplifies product purification. rasayanjournal.co.in Applying such methodologies to the synthesis and subsequent reactions of this compound can significantly reduce the environmental impact of producing complex molecules and functional materials.

Table 3: Green Chemistry Principles and Their Application to Dinitroaromatic Ether Chemistry

| Green Chemistry Principle | Traditional Method Concern | Green Alternative/Approach | Example/Relevance |

| Safer Solvents and Auxiliaries | Use of hazardous organic solvents. | Employing green solvents like ethanol, water, or ionic liquids. mdpi.com | The synthesis of this compound uses ethanol, a relatively green solvent. chemicalbook.com |

| Design for Energy Efficiency | Prolonged heating requiring significant energy input. | Microwave-assisted synthesis. cem.comacs.org | Heterocycle synthesis times can be reduced from hours to minutes. cem.com |

| Use of Renewable Feedstocks | Dependence on petrochemical starting materials. | Using bio-based solvents and reagents. mdpi.comacs.org | Using bio-derived ethanol in the synthesis of this compound. chemicalbook.com |

| Pollution Prevention | Generation of hazardous by-products and waste. | Solvent-free and solid-state reactions. rasayanjournal.co.in | Solid-state synthesis of phenazines minimizes solvent waste. rasayanjournal.co.in |

Environmental Fate and Biotransformation of Nitroaromatic Ethers

Microbial Degradation Pathways of Nitroaromatic Compounds

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, which are often toxic and recalcitrant. oup.commagtech.com.cn These pathways can be broadly categorized into aerobic and anaerobic mechanisms, frequently initiated by the reduction of the nitro groups or oxidative attack on the aromatic ring.

Aerobic Degradation:

Under aerobic conditions, bacteria have developed several strategies to degrade nitroaromatic compounds. mdpi.com One primary mechanism involves an oxidative attack where dioxygenase or monooxygenase enzymes incorporate oxygen atoms into the aromatic ring. nih.govannualreviews.orgeaht.org This often leads to the removal of a nitro group as nitrite (B80452) and the formation of catechols or other hydroxylated intermediates, which are then susceptible to ring cleavage. nih.govnih.gov For instance, the degradation of 2,4-dinitrotoluene (B133949) (DNT) by a Pseudomonas sp. is initiated by a dioxygenase that converts DNT to 4-methyl-5-nitrocatechol (B15798) with the release of nitrite. nih.gov Another aerobic strategy involves the reduction of a nitro group to a hydroxylamine, which can then be rearranged to an aminophenol, a substrate for ring-fission enzymes. nih.govannualreviews.org

Anaerobic Degradation:

In the absence of oxygen, the primary transformation of nitroaromatic compounds is the reduction of the nitro groups. mdpi.comnih.gov Anaerobic bacteria, such as species of Clostridium and Desulfovibrio, can reduce the nitro groups sequentially to nitroso, hydroxylamino, and finally amino groups. nih.govannualreviews.org For example, 2,4-DNT can be transformed into 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene under anaerobic conditions. clemson.edu In some cases, complete reduction to di- or tri-aminotoluenes can occur. nih.gov While this reduction can be a detoxification step, the resulting aromatic amines can sometimes be more persistent or toxic. A combined anaerobic-aerobic treatment approach is often considered practical, where the initial anaerobic reduction makes the compound more amenable to subsequent aerobic degradation. mdpi.com

Several bacterial genera have been identified for their ability to degrade nitroaromatic compounds, playing crucial roles in both nitro group reduction and the subsequent cleavage of the aromatic ring.

Pseudomonas : Various Pseudomonas species are well-known for their ability to degrade nitroaromatics. For example, a Pseudomonas sp. has been shown to mineralize 2,4-dinitrotoluene (DNT) under aerobic conditions by initiating a dioxygenase attack. nih.gov Pseudomonas aeruginosa has been observed to reduce the nitro groups of 2,4-DNT under both aerobic and anoxic conditions. clemson.edu Furthermore, genetically engineered Pseudomonas fluorescens has been developed to effectively degrade 2,4-DNT. asm.orgresearchgate.net

Rhodococcus : Members of the genus Rhodococcus are recognized for their broad metabolic capabilities, including the degradation of recalcitrant compounds like nitroaromatics. frontiersin.org Rhodococcus opacus has been isolated for its ability to utilize 2,4,6-trinitrophenol (TNP) as a sole carbon and nitrogen source and can also co-metabolize other nitroaromatics like DNT. researchgate.netascelibrary.org Strains of Rhodococcus have also been shown to degrade nitrocatechols and other related compounds. muni.cznih.gov

Nocardioides : This genus includes species capable of degrading persistent organic pollutants. Nocardioides sp. strain JS1661 can grow on 2,4-dinitroanisole (B92663) (DNAN), a compound structurally similar to 2-ethoxy-1,4-dinitrobenzene, by first hydrolytically removing the methyl group to form 2,4-dinitrophenol (B41442) (2,4-DNP), which is then further degraded. nih.gov Other Nocardioides species have been identified that can degrade nitrophenols and other aromatic compounds. mdpi.comkoreascience.kr

| Bacterial Strain | Nitroaromatic Compound Degraded | Key Degradation Step | Reference |

|---|---|---|---|

| Pseudomonas sp. | 2,4-Dinitrotoluene (DNT) | Dioxygenase attack and nitrite release | nih.gov |

| Pseudomonas aeruginosa | 2,4-Dinitrotoluene (DNT) | Nitro group reduction | clemson.edu |

| Rhodococcus opacus | 2,4,6-Trinitrophenol (TNP), DNT | Mineralization and co-metabolism | researchgate.netascelibrary.org |

| Nocardioides sp. JS1661 | 2,4-Dinitroanisole (DNAN) | Hydrolytic demethylation to 2,4-DNP | nih.gov |

| Burkholderia sp. DNT | 2,4-Dinitrotoluene (DNT) | Dioxygenase and monooxygenase attack | nih.gov |

| Burkholderia cepacia JS850 | 2,6-Dinitrotoluene (2,6-DNT) | Dioxygenation and ring cleavage | nih.govnih.gov |

Aerobic and Anaerobic Biotransformation Mechanisms

Enzymatic Mechanisms in Xenobiotic Biodegradation

The biodegradation of xenobiotics like nitroaromatic ethers is mediated by specific enzymes that catalyze key transformation reactions. The primary enzymes involved are nitroreductases, monooxygenases, and dioxygenases. mdpi.com

Nitroreductases : These enzymes are crucial, particularly under anaerobic conditions, for the reduction of nitro groups to amino groups, using NADH or NADPH as cofactors. nih.govnih.gov This reduction is often the initial step in making the aromatic ring more susceptible to further attack. eaht.org Bacterial nitroreductases are classified as either Type I (oxygen-insensitive) or Type II (oxygen-sensitive). researchgate.net

Dioxygenases : These enzymes incorporate both atoms of a molecular oxygen molecule into the aromatic ring, often leading to the formation of a dihydroxylated intermediate and the elimination of a nitro group. nih.govannualreviews.org For example, the initial attack on 2,4-DNT by a Pseudomonas sp. is catalyzed by a dioxygenase. nih.gov

Monooxygenases : These enzymes introduce a single oxygen atom into the aromatic substrate, which can lead to hydroxylation or the removal of a nitro group. nih.govannualreviews.orgomicsonline.org For instance, a monooxygenase is involved in the degradation of 4-methyl-5-nitrocatechol, an intermediate in the 2,4-DNT degradation pathway. nih.gov In some bacteria, monooxygenases catalyze the hydroxylation of nitrophenols. nih.govasm.org

| Enzyme Class | Reaction Catalyzed | Role in Degradation | Example Substrate | Reference |

|---|---|---|---|---|

| Nitroreductase | Reduction of nitro group (-NO2) to amino group (-NH2) | Initial detoxification/activation step, especially anaerobically | 2,4,6-Trinitrotoluene (B92697) (TNT) | nih.govnih.govacs.org |

| Dioxygenase | Incorporation of two oxygen atoms into the aromatic ring | Ring hydroxylation and destabilization, leading to ring cleavage | 2,4-Dinitrotoluene (DNT) | nih.govannualreviews.orgnih.gov |

| Monooxygenase | Incorporation of one oxygen atom into the aromatic ring | Hydroxylation and elimination of nitro groups | p-Nitrophenol (PNP) | nih.govannualreviews.orgnih.gov |

Research on Bioremediation Strategies for Nitroaromatic Contaminants

Given the environmental contamination by nitroaromatic compounds, various bioremediation strategies are being researched and developed. These approaches aim to harness the metabolic activities of microorganisms and plants to clean up polluted soil and water.

Natural Attenuation : This involves monitoring the natural degradation of contaminants by indigenous microbial populations. Its success depends on the presence of suitable microbes and favorable environmental conditions.

Biostimulation : This strategy involves stimulating the activity of native microbial populations by adding nutrients, electron acceptors (like oxygen), or electron donors. The addition of a readily degradable carbon source can enhance the co-metabolism of nitroaromatic compounds. clemson.edu

Bioaugmentation : This approach involves introducing specific microorganisms or microbial consortia with known degradative capabilities to a contaminated site. dergipark.org.tr This can be particularly useful when the indigenous microbial population lacks the necessary metabolic pathways.

Phytoremediation : This technology uses plants to remove, degrade, or contain environmental contaminants. nih.gov Plants can take up nitroaromatic compounds from the soil and water, and either store them in their tissues or degrade them through their own enzymatic systems or in conjunction with rhizosphere microorganisms. nih.govaloki.hu To enhance these capabilities, researchers are developing transgenic plants that express bacterial nitroreductase genes, which have shown increased tolerance and degradation of compounds like TNT. acs.orgresearchgate.net

Composting and Slurry Reactors : For heavily contaminated soils, ex-situ treatments like composting or bioslurry reactors can be effective. oup.com These systems create optimized conditions (e.g., temperature, aeration, nutrient levels) to enhance microbial degradation of nitroaromatics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-1,4-dinitrobenzene, and how can competing side reactions be minimized?

- Methodology : Start with electrophilic nitration of 1-ethoxybenzene. Introduce the first nitro group at the para position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). For the second nitration, optimize reaction time and stoichiometry to avoid over-nitration or ring degradation. Monitor intermediates via TLC or HPLC to ensure regioselectivity . Competing side reactions (e.g., meta-substitution) can be suppressed by using steric directing groups or low-temperature conditions.

Q. How can the purity of this compound be assessed, and what analytical techniques are most effective?

- Methodology : Use a combination of reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and UV-Vis spectroscopy (λ = 254 nm) to detect impurities. Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic proton splitting patterns and nitro/ethoxy group signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Due to nitro group explosivity, avoid friction, heat, or shock. Use anti-static equipment and conduct small-scale reactions in fume hoods with blast shields. Personal protective equipment (PPE) should include nitrile gloves, flame-resistant lab coats, and safety goggles. Store in cool, dry conditions away from reductants .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : In polar aprotic solvents (e.g., DMF, DMSO), the nitro groups enhance electrophilicity at the para position. Kinetic studies at varying temperatures (25–80°C) can reveal activation barriers. Use DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental yields. Monitor reaction progress via in situ IR for nitro group consumption .

Q. What strategies can resolve contradictions in reported toxicity data for nitroaromatic compounds like this compound?

- Methodology : Perform systematic toxicokinetic studies using in vitro models (e.g., hepatic microsomes) to assess metabolic pathways. Compare results with in vivo assays (e.g., zebrafish embryos) for bioavailability and acute toxicity (LC₅₀). Cross-reference with EPA’s structured data evaluation frameworks to identify confounding factors (e.g., impurities, isomer coexistence) .

Q. Can this compound serve as a substrate for glutathione-S-transferase (GST) activity assays, and how does its reactivity compare to analogs like 1-chloro-2,4-dinitrobenzene (CDNB)?

- Methodology : Test enzymatic activity by monitoring conjugation rates with reduced glutathione (GSH) at 340 nm. Optimize assay conditions (pH 6.5–7.5, 25°C) and compare kinetic parameters (Km, Vmax) with CDNB. Use molecular docking simulations to evaluate steric and electronic effects of the ethoxy group on GST binding .

Q. What computational tools are suitable for predicting the environmental persistence of this compound, and how can these models be validated experimentally?

- Methodology : Apply EPI Suite™ to estimate biodegradation half-lives and QSAR models for aquatic toxicity. Validate predictions via OECD 301F (ready biodegradability) and 307 (soil degradation) tests. Use LC-MS/MS to track degradation products and quantify nitro group reduction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.